

Spectroscopic Profile of 4-Fluoro-2-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-2-hydroxybenzaldehyde**, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-2-hydroxybenzaldehyde**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.37	d	1.6	1H	OH
9.83	s	-	1H	CHO
7.55 - 7.59	m	-	1H	Ar-H
6.65 - 6.75	m	-	2H	Ar-H

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
195.8	C=O (Aldehyde)
165.4 (d, $J=252.9$ Hz)	C-F
162.1	C-OH
133.2 (d, $J=11.6$ Hz)	Ar-C
118.9 (d, $J=3.9$ Hz)	Ar-C
113.1 (d, $J=23.3$ Hz)	Ar-C
104.9 (d, $J=24.2$ Hz)	Ar-C

Solvent: CDCl_3 , Predicted data

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3400	O-H stretch	Phenolic Hydroxyl
~2850, ~2750	C-H stretch	Aldehyde
~1650	C=O stretch	Aldehyde
~1600, ~1480	C=C stretch	Aromatic Ring
~1250	C-O stretch	Phenol
~1200	C-F stretch	Aryl Fluoride

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Fluoro-2-hydroxybenzaldehyde**

m/z	Interpretation
140	[M] ⁺ (Molecular Ion)
139	[M-H] ⁺
111	[M-CHO] ⁺
83	[M-CHO-CO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Fluoro-2-hydroxybenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a DTGS detector.

Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of solid **4-Fluoro-2-hydroxybenzaldehyde** onto the center of the ATR crystal.
- Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Apodization: Happ-Genzel

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-Fluoro-2-hydroxybenzaldehyde** in dichloromethane.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g}/\text{mL}$ with dichloromethane.

GC Conditions:

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
- Inlet Temperature: 250 °C
- Injection Volume: 1 μL (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

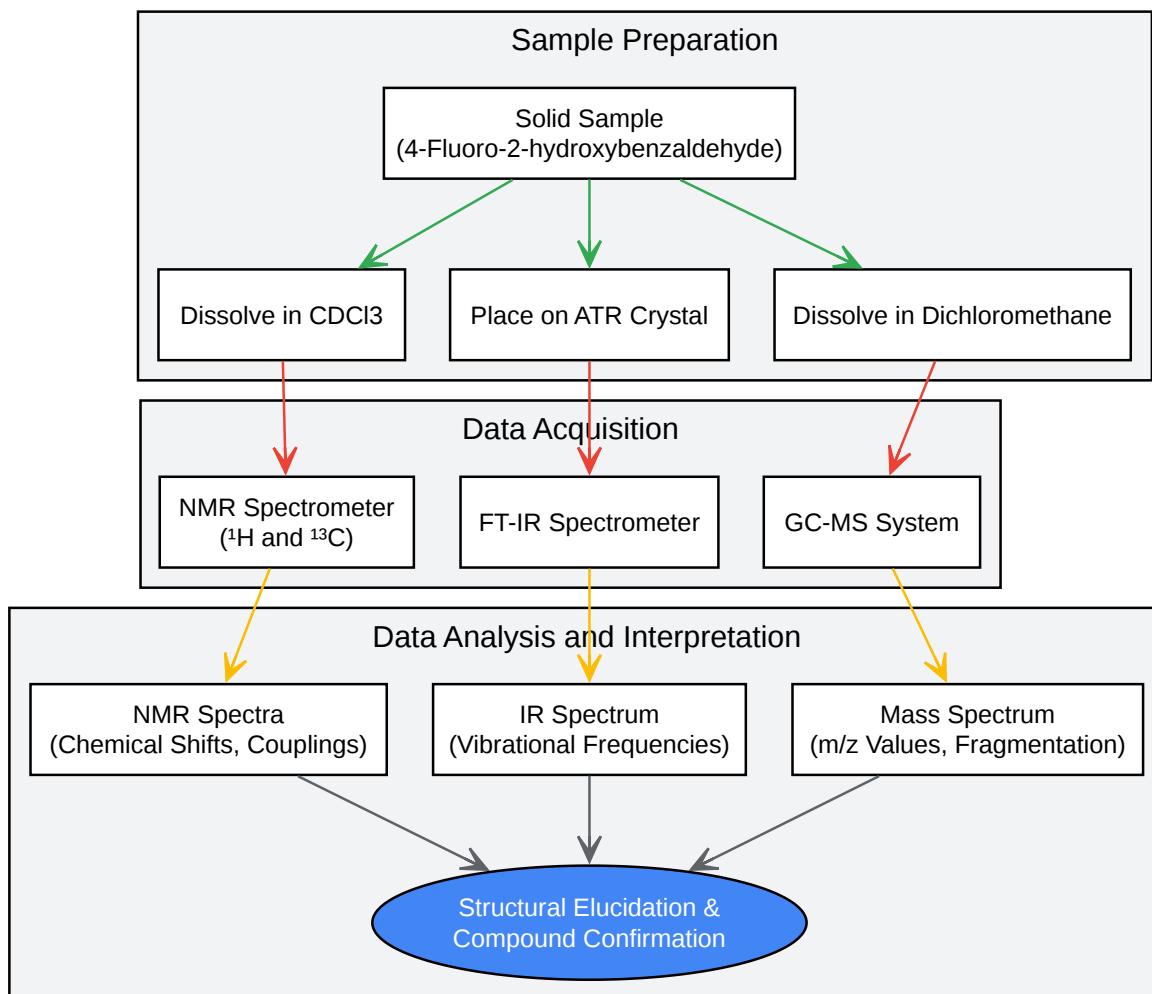
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Mass Range: m/z 40 - 300.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid organic compound such as **4-Fluoro-2-hydroxybenzaldehyde**.



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Caption: Experimental workflow for spectroscopic analysis.

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